molecular formula C23H18Cl2N2O2 B11212632 9-Chloro-5-(3-chlorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(3-chlorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11212632
M. Wt: 425.3 g/mol
InChI Key: SASODPZEMGMLTA-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused pyrazolo-benzoxazine ring system. Its chemical structure combines features from both pyrazole and benzoxazine moieties.
  • The chloro and methoxy substituents on the phenyl rings contribute to its unique properties.
  • While it may not be widely recognized, it has garnered interest due to its potential applications.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves cyclization of appropriate precursors. For example

      Industrial Production Methods: Unfortunately, specific industrial-scale methods for producing this compound are not well-documented. It is likely synthesized in research laboratories rather than large-scale production facilities.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions and substituent positions. For example, reduction could yield a dihydro derivative.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology and Medicine: Limited research suggests it may have biological activity (e.g., as an enzyme inhibitor or receptor modulator), but further studies are needed.

      Industry: Its applications in industry remain speculative due to its relative obscurity.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. It likely interacts with specific cellular targets, affecting biochemical pathways.
    • Further investigations are necessary to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of chloro, methoxy, and the fused ring system sets this compound apart.

    Properties

    Molecular Formula

    C23H18Cl2N2O2

    Molecular Weight

    425.3 g/mol

    IUPAC Name

    9-chloro-5-(3-chlorophenyl)-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

    InChI

    InChI=1S/C23H18Cl2N2O2/c1-28-18-7-3-4-14(11-18)20-13-21-19-12-17(25)8-9-22(19)29-23(27(21)26-20)15-5-2-6-16(24)10-15/h2-12,21,23H,13H2,1H3

    InChI Key

    SASODPZEMGMLTA-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)Cl

    Origin of Product

    United States

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